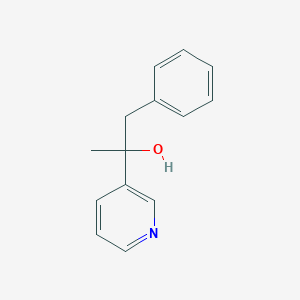
1-Phenyl-2-(pyridin-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(pyridin-3-yl)propan-2-ol is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. It is also known as beta-hydroxyphenylpyridylpropane or P3P. This compound has been the subject of scientific research because of its potential applications in various fields.
Aplicaciones Científicas De Investigación
α_1 Receptor Antagonistic Activity
1-Phenyl-2-(pyridin-3-yl)propan-2-ol derivatives have been synthesized with potential α_1 receptor antagonistic activity. This synthesis involved a two-step process with a total yield above 68%, showing potent activity against the α_1 receptor (J. Hon, 2013).
Role in Metal-Free Reduction of Nitro Aromatic Compounds
(2-Pyridyl)phenyl methanol, a related compound, has demonstrated the capability to act as a hydrogen donor towards nitro aromatic and heteroaromatic compounds. This process involves a domino process including reduction and conjugate addition steps for the formation of β-amino esters (D. Giomi, R. Alfini, A. Brandi, 2011).
Synthesis and Biological Screening
New series of pyrimidine derivatives incorporating the 1-Phenyl-2-(pyridin-3-yl)propan-2-ol structure have been synthesized and screened for various biological activities including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some compounds showed significant anti-inflammatory and moderate analgesic activities (K. Ishwar Bhat, Abhishek Kumar, Muhammed Nisar, Pankaj Kumar, 2014).
Synthesis of GABA A alpha2,3-Selective Allosteric Modulator
1-Phenyl-2-(pyridin-3-yl)propan-2-ol derivatives have been used in the synthesis of an oral GABA(A) alpha(2/3)-selective agonist. This synthesis was characterized by consecutive Pd-catalyzed coupling steps, highlighting the compound's importance in neurological drug development (M. Jensen et al., 2005).
Preparation in Polymorphic Crystallization
Studies have investigated the effect of pyridine on the polymorphic crystallization of 1,3-di(9-anthryl)propan-2-ol. This research showed that pyridine serves as a hydrogen-bond acceptor, preventing hydrogen bonding between molecules in the crystallization process, indicating its utility in modifying polymorphic outcomes (Kiyoshi Matsumoto et al., 2003).
Propiedades
IUPAC Name |
1-phenyl-2-pyridin-3-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-14(16,13-8-5-9-15-11-13)10-12-6-3-2-4-7-12/h2-9,11,16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSXKZBTKAZGAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CN=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(pyridin-3-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2378744.png)
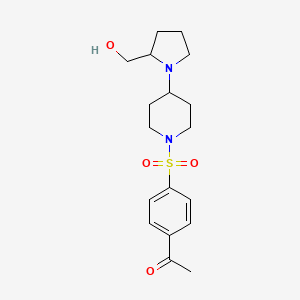
![2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2378748.png)
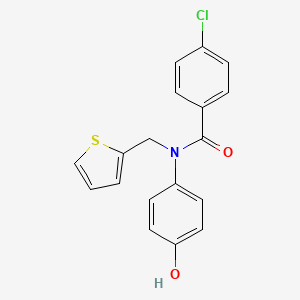
![4-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2378750.png)
![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2378751.png)
![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2378752.png)
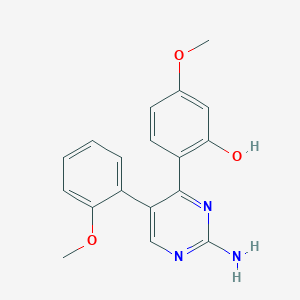
![4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2378757.png)
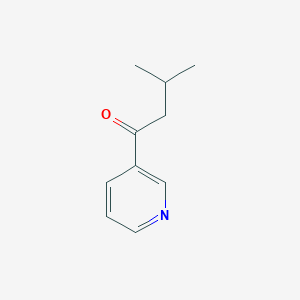
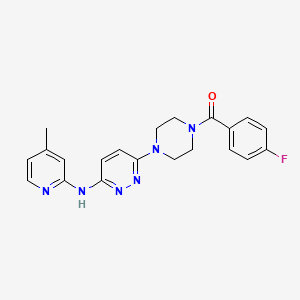
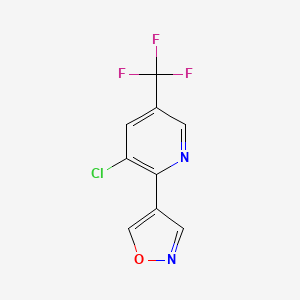
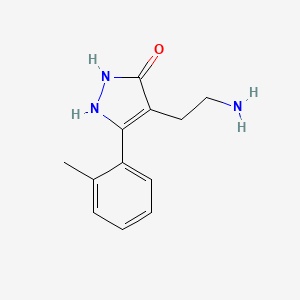
![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2378765.png)